6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-3-amine
Description
Properties
IUPAC Name |
6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O/c1-16-9-3-5-13-11(7-9)10-6-8(14)2-4-12(10)15-13/h3,5,7-8,15H,2,4,6,14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQOUZQXHFNHWPT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)NC3=C2CC(CC3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90432295 | |
| Record name | 6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90432295 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64226-27-3 | |
| Record name | 6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90432295 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-3-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Regioselective Methoxy Group Incorporation
The methoxy group at position 6 is best introduced early in the synthesis to leverage its electron-donating effects, which direct subsequent electrophilic substitutions. In the synthesis of GJP14 derivatives, researchers employed Ullmann coupling to attach a methoxy group to a brominated carbazole intermediate using CuI and 1,10-phenanthroline in DMF at 120°C. This method offers high regioselectivity, with yields exceeding 85%.
Amine Functionalization at Position 3
Introducing the amine group at position 3 poses challenges due to steric hindrance and competing side reactions. Two primary strategies have emerged:
- Reductive Amination : A ketone intermediate at position 3 is treated with ammonium acetate and sodium cyanoborohydride in methanol, yielding the amine after 12–24 hours. This method, described in patent JP H06508827A, achieves moderate yields (60–70%) but requires rigorous purification to remove excess reducing agents.
- Nitro Reduction : Nitration of the tetrahydrocarbazole core using fuming HNO₃ at 0°C produces a nitro derivative, which is subsequently reduced with H₂/Pd-C or SnCl₂/HCl to the amine. For example, the CRTH2 receptor antagonist synthesis in US8039474B2 reports a 92% yield for the nitro-to-amine conversion under 30 psi H₂.
Case Studies and Process Optimization
Patent-Based Synthesis (JP H06508827A)
A streamlined approach from Japanese patent JP H06508827A involves:
- Cyclization of 4-methoxyphenylhydrazine with cyclohexanone via Fischer indole synthesis to form 6-methoxy-1H-carbazole.
- Hydrogenation at 50°C and 50 psi H₂ with 10% Pd/C to yield 6-methoxy-2,3,4,9-tetrahydro-1H-carbazole.
- Nitration at position 3 using HNO₃/AcOH, followed by catalytic hydrogenation to the amine.
This three-step process achieves an overall yield of 58%, with HPLC purity >99%.
Analytical Characterization
Critical data for verifying the structure and purity of this compound include:
Chemical Reactions Analysis
Types of Reactions
6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can further modify the tetrahydrocarbazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) or alkylating agents (R-X) are employed under specific conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce various alkyl or aryl groups .
Scientific Research Applications
Medicinal Chemistry
Pharmacological Potential
This compound is being studied for its potential therapeutic effects, particularly in the treatment of neurological disorders and cancers. Research indicates that derivatives of tetrahydrocarbazoles exhibit various biological activities, including anti-cancer and anti-inflammatory properties. For instance, a related compound, N-(3,4-dimethoxyphenethyl)-6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-amine (DMPCA), has shown promising results in inhibiting bladder cancer progression by targeting the Hippo signaling pathway and suppressing the activity of YAP1/TAZ proteins .
Neuroprotective Effects
Studies have highlighted the neuroprotective effects of carbazole derivatives. The mechanism of action involves interactions with specific molecular targets such as receptors or enzymes that modulate cellular functions. The presence of the methoxy group enhances the pharmacological profile of the compound, making it a candidate for drug development aimed at neurodegenerative diseases.
Materials Science
Organic Electronics
6-Methoxy-2,3,4,9-tetrahydro-1H-carbazol-3-amine's structural properties make it suitable for applications in organic electronics and optoelectronic devices. Its ability to form stable thin films can be leveraged in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The compound's unique electronic properties can enhance device performance and efficiency.
Biological Research
Biochemical Probes
In biological research, this compound serves as a biochemical probe to study interactions with biological molecules. Its structural characteristics allow it to participate in various biochemical reactions, enabling researchers to explore its role in cellular processes. It is particularly valuable in studies aimed at understanding disease mechanisms and developing new therapeutic strategies.
Industrial Applications
Synthesis of Advanced Materials
The unique chemical properties of this compound are utilized in the synthesis of advanced materials and specialty chemicals. Its ability to undergo various chemical transformations makes it a versatile building block for creating complex organic compounds used in pharmaceuticals and agrochemicals.
Summary Table of Applications
Mechanism of Action
The mechanism of action of 6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-3-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use .
Comparison with Similar Compounds
Chemical Identity
- IUPAC Name : 6-Methoxy-2,3,4,9-tetrahydro-1H-carbazol-3-amine
- CAS Number : 64226-27-3
- Molecular Formula : C₁₃H₁₆N₂O
- Molecular Weight : 216.28 g/mol
- Structural Features : A carbazole core with a methoxy group at position 6 and an amine at position 2. The tetrahydro modification reduces aromaticity in the fused cyclohexene ring.
Comparison with Structural Analogs
Substituent Variations and Molecular Properties
The following table summarizes key structural analogs and their distinguishing features:
Key Observations :
Antitumor Activity
- While direct data for the target compound are unavailable, structurally related heterocycles (e.g., thiadiazole and thiazole derivatives) demonstrate significant antitumor activity. For example, a thiadiazole derivative (9b) exhibited an IC₅₀ of 2.94 µM against HepG2 cells .
- Hypothesis: The methoxy group may enhance bioavailability or target affinity compared to non-substituted analogs, though this requires experimental validation.
Stability and Toxicity Profiles
- Stability : The target compound’s sensitivity to light and oxygen necessitates inert storage conditions , whereas chloro-substituted analogs (e.g., 6-chloro derivative) may exhibit greater stability due to reduced electron density .
- Toxicity : All analogs share acute toxicity risks (oral/dermal/inhalation), but chloro substituents could introduce additional environmental persistence or bioaccumulation concerns .
Biological Activity
6-Methoxy-2,3,4,9-tetrahydro-1H-carbazol-3-amine (CAS No. 64226-27-3) is a compound derived from carbazole, characterized by its unique molecular structure and potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
- Molecular Formula: C13H16N2O
- Molecular Weight: 216.28 g/mol
- SMILES Representation: COC1=CC2=C(C=C1)NC3=C2CC(CC3)N
Synthesis Methods
The synthesis of this compound typically involves several key steps:
- Starting Material: A suitable carbazole derivative is selected.
- Methoxylation: A methoxy group (-OCH₃) is introduced at the 6th position of the carbazole ring.
- Reduction: The carbazole ring undergoes reduction to form the tetrahydrocarbazole structure.
- Amination: An amine group (-NH₂) is introduced at the 3rd position of the tetrahydrocarbazole ring.
These synthetic routes can be optimized for higher yields and purity using controlled conditions and specific catalysts .
The biological activity of this compound is attributed to its interaction with various molecular targets such as enzymes and receptors. The compound may modulate the activity of these targets, leading to diverse biological effects:
- Neuroprotective Effects: Preliminary studies suggest that this compound may have potential neuroprotective properties, making it a candidate for research in neurological disorders.
- Antimicrobial Activity: There are indications that derivatives of carbazole compounds exhibit antimicrobial properties against various pathogens .
Table 1: Biological Activity Overview
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound and its derivatives:
- Neuroprotective Study : Research indicated that compounds similar to this compound showed promise in protecting neuronal cells from oxidative stress and apoptosis .
- Antimicrobial Evaluation : A study demonstrated that related carbazole derivatives exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism involved disruption of bacterial cell wall synthesis and inhibition of protein synthesis pathways .
- Structure–Activity Relationship (SAR) : Investigations into SAR revealed that modifications at specific positions on the carbazole structure could enhance or diminish biological activity. This highlights the importance of structural configuration in developing potent derivatives .
Q & A
Q. What are the recommended storage and handling protocols for 6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-3-amine to ensure stability?
The compound should be stored at 2–8°C under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation . Handling requires PPE, including nitrile gloves, lab coats, and safety goggles, to minimize dermal, ocular, or inhalation exposure. Dust formation should be avoided using local exhaust ventilation .
Q. What synthetic methodologies are typically employed for synthesizing this compound?
While direct synthesis routes are not detailed in the evidence, analogous carbazole derivatives (e.g., substituted tetrahydrocarbazoles) are synthesized via cyclization of indole precursors or reductive amination. For example, similar compounds use multi-step protocols involving condensation reactions and catalytic hydrogenation .
Q. Which spectroscopic or crystallographic techniques are most reliable for structural characterization?
Single-crystal X-ray diffraction (SCXRD) is the gold standard. The SHELX suite (SHELXS97 for structure solution, SHELXL97 for refinement) is widely used for small-molecule crystallography . Molecular visualization tools like ORTEP-3 aid in interpreting non-planar carbazole conformations observed in crystal structures .
Q. What personal protective equipment (PPE) is essential during experimental work?
Required PPE includes chemically resistant gloves (e.g., nitrile), lab coats, face shields, and NIOSH-approved respirators if aerosolization occurs. Contaminated gloves must be removed without touching the outer surface and disposed of as hazardous waste .
Advanced Research Questions
Q. How can conformational analysis of the tetrahydrocarbazole ring system be conducted using puckering coordinates?
Puckering coordinates, as defined by Cremer and Pople, quantify ring non-planarity. For six-membered rings, amplitude (q) and phase (θ) parameters derived from atomic displacements relative to a mean plane can distinguish chair, boat, or twist-boat conformations. Computational tools like PLATON or Mercury can automate this analysis .
Q. What strategies resolve contradictions in crystallographic data, such as non-planar carbazole units?
Discrepancies between theoretical and observed geometries (e.g., non-planarity) require iterative refinement using high-resolution data. SHELXL’s restraints (e.g., DFIX, FLAT) can stabilize disordered regions. Hydrogen-bonding networks should be validated via graph-set analysis to identify motifs like D (2) or R _2(8) patterns .
Q. How can hydrogen-bonding patterns inform crystal engineering of derivatives?
Graph-set analysis (Bernstein’s method) classifies hydrogen bonds into discrete (e.g., intramolecular) or infinite (e.g., chains, sheets) motifs. For carbazoles, N–H···O/N interactions often drive packing. Software like CrystalExplorer can map Hirshfeld surfaces to quantify intermolecular contacts .
Q. How should researchers address conflicting safety data, such as potential carcinogenicity claims?
Discrepancies (e.g., carcinogenicity classifications in different regions) require consulting updated regulatory databases (e.g., EPA, ECHA) and conducting in vitro genotoxicity assays (e.g., Ames test). California Prop 65 explicitly excludes this compound from carcinogen lists, but batch-specific impurities should be analyzed via HPLC-MS .
Q. What experimental design principles mitigate risks during reaction scale-up?
Factorial design optimizes parameters (e.g., temperature, catalyst loading) while minimizing trials. For exothermic reactions, adiabatic calorimetry (e.g., ARC) assesses thermal stability. Pilot-scale runs should use containment strategies (e.g., closed systems) to manage toxicity risks (H302, H312) .
Q. How can environmental impact be assessed despite limited ecotoxicity data?
Apply the precautionary principle: use biodegradability prediction tools (e.g., BIOWIN) and quantitative structure-activity relationship (QSAR) models for acute toxicity estimation. Waste must be disposed via licensed facilities to prevent aquatic contamination .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
